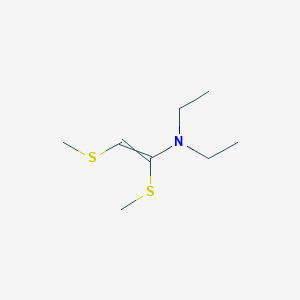
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two methylsulfanyl groups attached to the ethen-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine typically involves the reaction of diethylamine with a suitable precursor containing the methylsulfanyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethen-1-amine backbone to an ethane backbone.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The presence of the methylsulfanyl groups enhances its reactivity and allows it to form stable complexes with metal ions and other substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,2-bis(methylsulfanyl)ethen-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,2-bis(ethylsulfanyl)ethen-1-amine: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is unique due to the combination of ethyl groups on the nitrogen atom and methylsulfanyl groups on the ethen-1-amine backbone. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
111203-60-2 |
|---|---|
Formule moléculaire |
C8H17NS2 |
Poids moléculaire |
191.4 g/mol |
Nom IUPAC |
N,N-diethyl-1,2-bis(methylsulfanyl)ethenamine |
InChI |
InChI=1S/C8H17NS2/c1-5-9(6-2)8(11-4)7-10-3/h7H,5-6H2,1-4H3 |
Clé InChI |
XOHWWWOEILJGDA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=CSC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


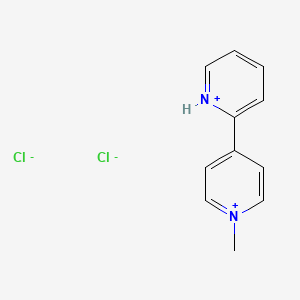


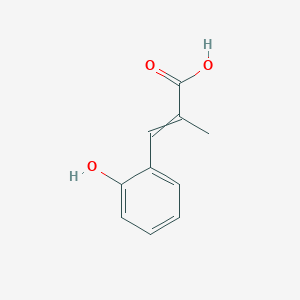
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)

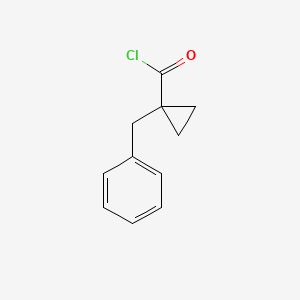
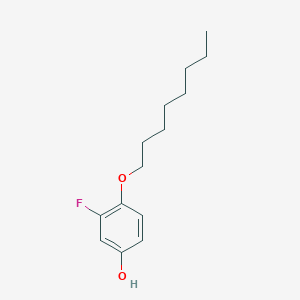
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)

